molecular formula C15H13N5O2 B2975661 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide CAS No. 2034416-54-9

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide

Cat. No.: B2975661
CAS No.: 2034416-54-9
M. Wt: 295.302
InChI Key: OXYAFKJXZFBNKL-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is a synthetic small molecule featuring the benzo[d][1,2,3]triazin-4(3H)-one heterocyclic system linked to a picolinamide moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of potential anticancer and anti-infective agents. Compounds based on the 4-oxobenzo[d][1,2,3]triazin scaffold have demonstrated promising cytotoxic activity against human liver carcinoma (HepG2) cell lines, with some derivatives exhibiting low IC50 values, indicating potent cell growth inhibition . The integration of the picolinamide functional group enhances the compound's potential as a versatile building block for constructing more complex molecules and may influence its binding affinity to biological targets. The benzo[d][1,2,3]triazin-4-one core is a known pharmacophore in various bioactive compounds, contributing to a diverse range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects . Related heterocyclic compounds, such as those based on the 2H-1,4-benzoxazin-3(4H)-one scaffold, have shown efficacy in reducing microglial inflammation by activating the Nrf2-HO-1 signaling pathway and decreasing pro-inflammatory cytokine production, suggesting potential research applications in neuroinflammatory disease models . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14(13-7-3-4-8-16-13)17-9-10-20-15(22)11-5-1-2-6-12(11)18-19-20/h1-8H,9-10H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYAFKJXZFBNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide typically involves the reaction of picolinamide with an intermediate compound, 4-oxo-1,2,3-benzotriazine. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. optimization of reaction parameters like temperature, pressure, and catalysts is crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

  • Substitution: : Various nucleophiles and electrophiles can be used to introduce new functional groups into the compound.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or aldehydes, while reduction might result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is used as a starting material for synthesizing other complex molecules. It serves as a key intermediate in organic synthesis and can be modified to produce a wide range of derivatives.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It has been used in studies involving enzyme inhibition, protein-ligand interactions, and cellular uptake mechanisms.

Medicine

The medicinal applications of this compound include its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved in these interactions can vary depending on the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

(a) Pyrazine-2-carboxamide Analog (CAS 2034325-19-2)
  • Structure : Replaces the picolinamide (pyridine-2-carboxamide) with pyrazine-2-carboxamide.
  • Molecular Formula : C₁₄H₁₂N₆O₂ vs. C₁₃H₁₂N₅O₂ (estimated for the target compound).
  • Molecular Weight : 296.28 g/mol vs. ~270.27 g/mol (estimated for the target).
  • This may alter solubility or target selectivity .
(b) Pyrrolo[1,2-d][1,2,4]triazin-4-one Derivatives (Compounds 20a-l)
  • Structure: Features a pyrrolo[1,2-d][1,2,4]triazin-4-one core instead of benzotriazinone.
  • Example : (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a).
  • Synthesis : 40% yield with 99.4% HPLC purity.

Substituent Variations on the Acetamide Chain

(a) Cyclohexenylethyl Substituent (CAS 440332-04-7)
  • Structure : N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide.
  • Molecular Formula : C₁₇H₂₀N₄O₂.
  • Molecular Weight : 312.37 g/mol.
  • Key Difference : The cyclohexenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This modification is relevant for optimizing pharmacokinetics .
(b) Cycloheptyl Substituent (CAS 440332-08-1)
  • Structure : N-cycloheptyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide.
  • Molecular Formula : C₁₆H₂₀N₄O₂.
  • Molecular Weight : 300.36 g/mol.
  • Predicted Properties : Density 1.34 g/cm³; pKa 14.09.

Benzothiazole-Based Analogs

  • Example : N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS 1196-30-1).
  • Key Difference: Replaces benzotriazinone with a benzothiazole core. The sulfur atom in benzothiazole increases electron richness, which may shift reactivity or target specificity (e.g., kinase inhibition vs. receptor agonism) .

Comparative Data Table

Compound Name / CAS Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound Benzotriazinone Ethyl-picolinamide C₁₃H₁₂N₅O₂* ~270.27 N/A
Pyrazine-2-carboxamide analog (2034325-19-2) Benzotriazinone Ethyl-pyrazine-2-carboxamide C₁₄H₁₂N₆O₂ 296.28 N/A
20a (GPR139 agonist) Pyrrolotriazinone 4-Methoxyphenyl-ethyl-acetamide C₂₀H₂₁N₃O₃ 351.41 40% yield, 99.4% HPLC purity
Cyclohexenylethyl analog (440332-04-7) Benzotriazinone Cyclohexenylethyl-acetamide C₁₇H₂₀N₄O₂ 312.37 N/A
Cycloheptyl analog (440332-08-1) Benzotriazinone Cycloheptyl-acetamide C₁₆H₂₀N₄O₂ 300.36 Density: 1.34 g/cm³; pKa 14.09

*Estimated based on structural analysis.

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action and therapeutic implications.

  • Molecular Formula : C17H16N4O2
  • Molecular Weight : 308.33 g/mol
  • CAS Number : 440332-01-4

Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin moiety exhibit notable interactions with various biological targets. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and provide neuroprotective effects against oxidative stress .

Inhibitory Activity

A recent study synthesized a series of 4-oxobenzo[d][1,2,3]triazin derivatives and evaluated their inhibitory effects on AChE and butyrylcholinesterase (BuChE). Among these derivatives, certain compounds showed promising AChE inhibitory activity with low BuChE activity, indicating selective inhibition that could be beneficial for treating Alzheimer's disease .

Neuroprotective Effects

The compound exhibited significant neuroprotective properties in models of oxidative stress. Specifically, it was found to protect PC12 cells from hydrogen peroxide-induced damage. This suggests that the compound may mitigate oxidative damage associated with neurodegenerative conditions .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various benzotriazinone derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, some compounds demonstrated strong binding affinity towards cancer cell receptors and were effective in reducing tumor growth in vitro .

Comparative Data Table

Compound NameMolecular FormulaActivity TypeIC50 (µM)Reference
Compound 6jC17H16N4O2AChE Inhibition0.5
Compound 6iC17H16N4O2BuChE Inhibition0.8
N-(2-(4-oxo...C17H16N4O2NeuroprotectionN/A
Benzotriazinone DerivativeVariesAnticancer<10

Study on Neuroprotection

In a study focusing on neuroprotection, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results indicated a significant reduction in cell death and preservation of cellular function when treated with the compound compared to controls .

Study on Cancer Cell Lines

Another investigation assessed the anticancer properties of various benzotriazinone derivatives against HepG2 liver carcinoma cells. The results highlighted several derivatives' ability to inhibit cell growth significantly and induce apoptosis .

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